molecular formula C15H11Cl2N3O2 B4619461 methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4619461
M. Wt: 336.2 g/mol
InChI Key: NPMZCZQDCXOOIT-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the intermediate pyrazole, which is then reacted with a suitable formylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure and exhibit similar chemical properties.

    3,4-Dichlorophenyl derivatives: Compounds with the 3,4-dichlorophenyl group often have comparable reactivity and biological activities.

Uniqueness

Methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of both the pyrazolo[1,5-a]pyrimidine core and the 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2/c1-8-5-14-18-12(9-3-4-10(16)11(17)6-9)7-13(15(21)22-2)20(14)19-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZCZQDCXOOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 5
methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 6
methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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